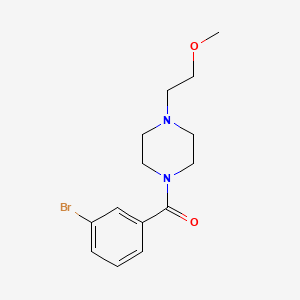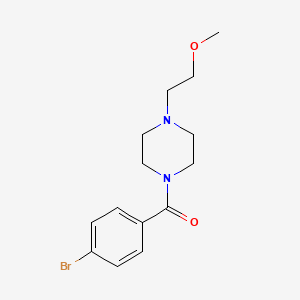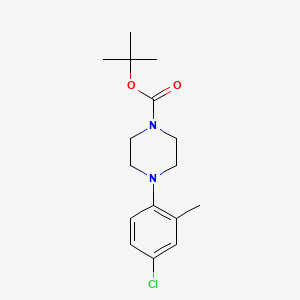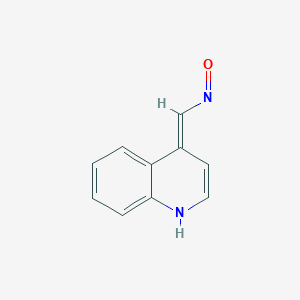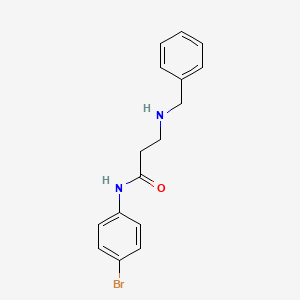
3-(Benzylamino)-N-(4-bromophenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Benzylamino)-N-(4-bromophenyl)propanamide is an organic compound characterized by the presence of a benzylamino group attached to a propanamide backbone, with a bromophenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzylamino)-N-(4-bromophenyl)propanamide typically involves the following steps:
Formation of the Benzylamino Group: The initial step involves the reaction of benzylamine with an appropriate precursor to introduce the benzylamino group.
Introduction of the Bromophenyl Group: The bromophenyl group is introduced through a substitution reaction, often involving a brominated aromatic compound.
Formation of the Propanamide Backbone: The final step involves the formation of the propanamide backbone, typically through an amidation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-(Benzylamino)-N-(4-bromophenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The bromophenyl group can undergo substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
3-(Benzylamino)-N-(4-bromophenyl)propanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(Benzylamino)-N-(4-bromophenyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylamino group can form hydrogen bonds or electrostatic interactions with these targets, while the bromophenyl group may enhance binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
3-(Benzylamino)-N-(4-chlorophenyl)propanamide: Similar structure but with a chlorophenyl group instead of a bromophenyl group.
3-(Benzylamino)-N-(4-fluorophenyl)propanamide: Contains a fluorophenyl group.
3-(Benzylamino)-N-(4-methylphenyl)propanamide: Features a methylphenyl group.
Uniqueness
The presence of the bromophenyl group in 3-(Benzylamino)-N-(4-bromophenyl)propanamide distinguishes it from similar compounds. Bromine atoms can enhance the compound’s reactivity and binding affinity due to their size and electronegativity.
Properties
IUPAC Name |
3-(benzylamino)-N-(4-bromophenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrN2O/c17-14-6-8-15(9-7-14)19-16(20)10-11-18-12-13-4-2-1-3-5-13/h1-9,18H,10-12H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GETIJHKHXQDCCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNCCC(=O)NC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Tert-butyl n-[2-(trifluoromethyl)piperidin-3-yl]carbamate](/img/structure/B8049056.png)
![1-[4-(3-Bromoprop-1-yn-1-yl)phenyl]ethan-1-one](/img/structure/B8049061.png)
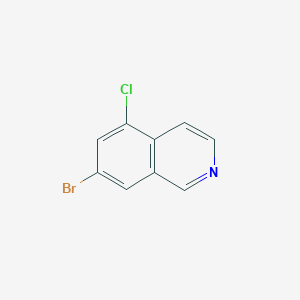
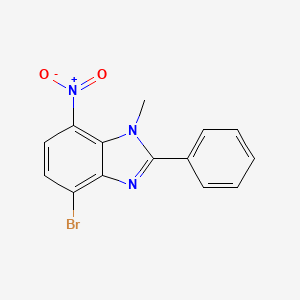
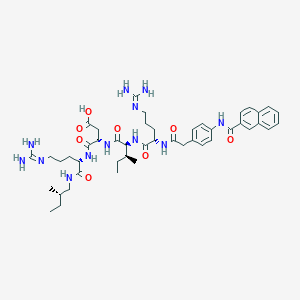
![2-Chloro-4-(pyrrolidin-1-yl)thieno[3,2-d]pyrimidine](/img/structure/B8049113.png)
![3-[(5-methyl-1,2-oxazol-3-yl)amino]-N-propan-2-ylpropanamide](/img/structure/B8049128.png)
![4-[2-[(4-Anilinopyrimidin-2-yl)amino]ethyl]benzenesulfonamide](/img/structure/B8049138.png)
![N-[(2-methoxyphenyl)methyl]-4-phenyl-6-pyrrolidin-1-ylpyrimidin-2-amine](/img/structure/B8049143.png)
![4-fluoro-N-[6-(pyridin-4-ylmethylamino)pyridin-3-yl]benzamide](/img/structure/B8049150.png)
